molecular formula C16H21FN2O2 B2561054 1-(2-Fluorobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane CAS No. 2320178-10-5

1-(2-Fluorobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane

Cat. No.: B2561054
CAS No.: 2320178-10-5
M. Wt: 292.354
InChI Key: CMBBCIUXMXRIEG-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a fluorophenyl group, a tetrahydrofuran ring, and a diazepan ring. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The tetrahydrofuran and diazepan rings would likely adopt specific conformations based on the principles of stereochemistry .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the fluorophenyl group might undergo reactions typical of aryl halides, while the tetrahydrofuran and diazepan rings might participate in reactions involving the opening of the ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the fluorophenyl group might increase the compound’s lipophilicity, which could influence its solubility and permeability .

Scientific Research Applications

Fluorophore Development and Spectroscopic Properties

A significant application of compounds related to (2-Fluorophenyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone is in the development of fluorophores. Woydziak et al. (2012) discussed synthesizing fluorinated benzophenones and other derivatives to enhance photostability and improve spectroscopic properties of fluorophores. This method provides access to various fluorinated analogs known for their high fluorescence and tunable absorption and emission spectra (Woydziak, Fu, & Peterson, 2012).

Structural and Conformational Analysis

Huang et al. (2021) conducted a study on similar boric acid ester intermediates with benzene rings, which included crystallographic and conformational analyses using Density Functional Theory (DFT). This study highlighted the importance of structural analysis in understanding the physicochemical properties of such compounds (Huang et al., 2021).

Analytical Applications

Watanabe and Imai (1981) explored the use of related compounds in high-performance liquid chromatography for sensitive detection of amino acids. This demonstrates the potential use of such compounds in analytical chemistry for precise detection and measurement (Watanabe & Imai, 1981).

Chemical Reactions and Synthesis

Stavber, Jereb, and Zupan (2002) investigated the use of N-F reagents for direct α-fluorination of ketones. This application is crucial in organic synthesis, particularly in the fluorofunctionalization of carbonyl compounds (Stavber, Jereb, & Zupan, 2002).

Novel Compound Synthesis

In the field of medicinal chemistry, a study by Chrovian et al. (2018) on the synthesis of P2X7 antagonists demonstrates the importance of such compounds in drug discovery. Their work involved creating novel compounds with potential applications in mood disorder treatments (Chrovian et al., 2018).

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Properties

IUPAC Name

(2-fluorophenyl)-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O2/c17-15-5-2-1-4-14(15)16(20)19-8-3-7-18(9-10-19)13-6-11-21-12-13/h1-2,4-5,13H,3,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBBCIUXMXRIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC=CC=C2F)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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